(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is a synthetic organic compound primarily recognized for its role as a key intermediate in the multi-step synthesis of Atorvastatin. [, ] Atorvastatin, a member of the statin drug class, is a widely prescribed medication for managing high cholesterol levels. [, ] The compound is not naturally occurring and is specifically designed for its use in the pharmaceutical industry. [, ]
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is a chemical compound derived from atorvastatin, a well-known lipid-lowering medication. This compound is classified as a statin and is primarily utilized in pharmacological research and development. It plays a significant role in the inhibition of the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The structural designation indicates specific stereochemistry at the 3 and 5 positions of the molecule, which is essential for its biological activity.
The compound has been synthesized and studied extensively in pharmaceutical chemistry, particularly for its potential in treating hyperlipidemia. Atorvastatin itself is widely used in clinical settings to manage cholesterol levels. The acetonide and tert-butyl ester modifications enhance its stability and bioavailability, making it a subject of interest for further research into its pharmacological properties.
The synthesis of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester involves several steps, typically starting from atorvastatin or its derivatives. A notable method includes:
The synthesis requires precise control over reaction conditions such as temperature, pressure, and molar ratios of reactants to ensure high yield and purity. For instance, asymmetric hydrogenation typically uses a ruthenium catalyst under specific hydrogen pressures to achieve desired stereochemistry.
The molecular formula of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is with a molecular weight of approximately 654.81 g/mol. Its structure features multiple chiral centers, which are critical for its biological function.
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester participates in various chemical reactions:
Common reagents include acids for deprotection and hydrogen for reduction reactions. Controlled temperatures and pressures are essential for achieving desired outcomes in synthetic pathways.
The reactions often yield atorvastatin salts or other derivatives used in pharmaceutical formulations.
The mechanism of action for (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester primarily involves:
This compound's interaction with biomolecules results in significant changes in cellular metabolism, contributing to its therapeutic effects.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases during reactions involving deprotection or hydrolysis.
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester has several scientific uses:
This compound continues to be an important subject of study within medicinal chemistry due to its implications for treating dyslipidemia and associated cardiovascular diseases.
The stereoselective construction of the (3R,5S)-dihydroxyhexanoate side chain represents the pivotal transformation in synthesizing (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester. This chiral diol motif is predominantly installed via asymmetric hydrogenation of β-keto esters, where catalytic systems dictate both stereochemical outcome and process efficiency. Ru-BINAP complexes achieve enantioselectivities >98% ee for the reduction of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, leveraging ruthenium's oxophilicity to coordinate both carbonyl and hydroxy functionalities, thereby enhancing facial selectivity [4]. This methodology was instrumental in establishing the commercial synthesis of the Lipitor® side chain, with Takasago International implementing it at multi-ton scale [4].
Alternative Rh-DuPhos systems demonstrate complementary advantages for specific substrate profiles. The chelating nature of 1,2-bis(phospholano)benzene ligands enables exceptional enantiocontrol (99% ee) in hydrogenating sterically encumbered β-keto esters. Process refinements have addressed initial scalability limitations: (1) Bioresolution protocols utilizing alcohol dehydrogenases provide both enantiomers of hexane-2,5-diol precursors; (2) Inverse addition methodologies during ligand synthesis consistently deliver >95% yield on multi-kilogram scales; (3) Improved rhodium precatalyst fabrication yields crystalline, shelf-stable complexes (91–97% yield) through controlled crystallization from ethereal solvents [4]. These advances ensure reproducible production of the chiral building block essential for subsequent acetonide protection and pyrrole coupling.
Table 1: Performance Metrics for Asymmetric Hydrogenation Catalysts
Catalytic System | Substrate | ee (%) | TON | Key Advantage |
---|---|---|---|---|
Ru-(S)-BINAP | tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate | >98 | 5,000 | Industrial implementation history |
Rh-(R,R)-Et-DuPhos | tert-Butyl 3-oxo-5-OTBS-hexanoate | 99 | 10,000 | Superior for sterically hindered substrates |
Ru-MeO-BIPHEP | Ethyl 4-benzyloxyacetoacetate | 97 | 8,500 | Applicability to protected derivatives |
The pharmacologically critical pyrrole nucleus is constructed through acid-catalyzed condensation between the advanced aldehyde intermediate and aromatic amines, typically employing p-fluorobenzaldehyde derivatives and 2-(4-fluorophenyl)-4-isopropylpyrrole-3-carboxamide. Two principal methodologies dominate this transformation: classical Brønsted acid catalysis and innovative solvent-mediated protocols.
Concentrated hydrochloric acid (2–5 M) or p-toluenesulfonic acid (10–20 mol%) in refluxing toluene facilitates dehydration-cyclization, achieving 70–85% yields. However, these conditions present significant limitations: (1) Extended reaction times (12–24 hours) promote degradation of acid-sensitive functionalities; (2) The liberated water necessitates azeotropic removal to drive equilibrium completion; (3) Competitive N-alkylation can generate regioisomeric impurities requiring chromatographic remediation [3] [5].
Microbubble technology has emerged as a transformative solution, enhancing mass transfer and equilibrium dynamics. By vaporizing the aldehyde component and dispersing it as microbubbles (50–200 µm diameter) through the amine-containing reaction mixture, interfacial surface area increases dramatically. This technique achieves 92% conversion within 3 hours at 80°C without concentrated acids, leveraging: (1) Continuous aldehyde delivery maintaining concentration gradient; (2) Simultaneous water co-distillation shifting equilibrium; (3) Reduced thermal exposure preserving stereochemical integrity of the acetonide group [6]. The microbubble approach demonstrates particular utility for scale-up, eliminating exotherm management challenges associated with traditional methods.
Table 2: Comparison of Pyrrole Condensation Methodologies
Method | Catalyst/System | Temperature (°C) | Time (h) | Yield (%) | Key Limitation |
---|---|---|---|---|---|
HCl catalysis | 3M aq. HCl | 110 (reflux) | 24 | 75 | Epimerization risk |
Organic acid | 20 mol% PTSA | 110 | 12 | 82 | Water removal requirement |
Microbubble dispersion | None (vapor phase aldehyde) | 80 | 3 | 92 | Specialized reactor needed |
The convergent assembly of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester necessitates chemoselective transformations: (1) Carboxylate liberation from protected precursors; (2) tert-Butyl esterification of the resulting acid; (3) Acetonide group manipulation. Each step demands stringent solvent and catalyst control to preserve stereochemical fidelity.
Acetonide Protection: The (3R,5S)-diol system undergoes highly selective ketalization with 2,2-dimethoxypropane (2.5 equiv) catalyzed by p-TsOH (0.1 mol%) in anhydrous acetone. This system achieves >95% conversion in <2 hours at 25°C while suppressing racemization. Critical parameters include: (1) Rigorous water exclusion (<50 ppm); (2) Controlled stoichiometry preventing over-acidification; (3) Immediate neutralization post-reaction [2] [8]. The crystalline acetonide product facilitates purification by hexanes/ethyl acetate recrystallization, typically obtaining 99.5% diastereomeric purity.
Esterification: tert-Butyl ester formation presents distinct challenges due to steric hindrance. Conventional Fischer esterification (sulfuric acid, refluxing tert-butanol) delivers only 58–65% yield after 4 hours with significant dimerization byproducts. Modern protocols employ dimethylformamide (DMF) as solvent with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) catalysis, achieving 95% conversion in 6 hours at 0–5°C. This approach: (1) Minimizes thermal exposure; (2) Eliminates acid-catalyzed acetonide cleavage; (3) Permits direct crystallization from reaction mixture [6]. Alternative transesterification using tert-butyl acetate with immobilized Candida antarctica lipase B (Novozym 435) demonstrates industrial potential, providing 88% isolated yield with enzyme recyclability (7 cycles, <5% activity loss) [6].
Table 3: Solvent and Catalyst Systems for Key Transformations
Transformation | Optimal System | Solvent | Temperature | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Acetonide formation | 2,2-DMP (2.5 eq), TsOH (0.1 mol%) | Anhydrous acetone | 25°C | >95 | <0.5% diastereomers |
tert-Butyl esterification | EDC (1.2 eq), DMAP (0.2 eq) | DMF | 0–5°C | 95 | <2% acylurea |
Enzymatic transesterification | Novozym 435, tert-butyl acetate | Solvent-free | 40°C | 88 | <1% hydrolysis products |
The strategic selection between Ru and Pd catalysis significantly impacts the efficiency and economics of synthesizing (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester. Each metal system exhibits distinct advantages dictated by reaction phase and scalability requirements.
Ru-BINAP Hydrogenation: Dominates large-scale dihydroxyhexanoate synthesis due to: (1) Exceptional functional group tolerance accommodating unprotected hydroxy and cyano groups; (2) Catalyst loadings of 0.01–0.05 mol% achieving >10,000 TON; (3) Established robustness in continuous processing [4]. However, limitations include: (1) High ligand cost ($3,500–5,000/mol); (2) Ruthenium residue challenges requiring specialized scavengers (activated carbon/silica thiol composites); (3) Sensitivity to trace oxygen necessitating stringent inertion [4].
Pd-Mediated Couplings: While less prevalent in the core synthesis, Pd(PPh₃)₄ (2–5 mol%) enables late-stage modifications of pyrrole intermediates through Suzuki-Miyaura couplings. Recent advances in in situ pre-catalyst reduction enhance efficiency: Combining Pd(OAc)₂ with SPhos ligand and N-hydroxyethyl pyrrolidone (HEP) co-solvent achieves controlled Pd(0) formation without phosphine oxidation. This system delivers 92% yield in aryl-aryl coupling versus 78% with traditional pre-reduction protocols [7]. Nevertheless, palladium systems are generally disfavored for large-scale hydrogenation due to: (1) Higher metal cost per mole; (2) Pronounced sensitivity to sulfur-containing impurities; (3) Competitive hydrodehalogenation pathways with halogenated substrates [4] [7].
The economic analysis reveals Ru-catalysis as preferable for ton-scale manufacturing of the dihydroxy fragment ($120–150/kg production cost), while Pd systems remain valuable for low-volume, high-complexity couplings in analog synthesis. Hybrid approaches utilizing Ru for hydrogenation and Pd for fragment coupling maximize overall efficiency in full synthetic routes to Atorvastatin derivatives.
Table 4: Comparative Analysis of Catalytic Metal Systems
Parameter | Ru-BINAP Systems | Pd-DuPhos Systems | Pd Cross-Coupling Systems |
---|---|---|---|
Typical Loading | 0.01–0.05 mol% | 0.1–0.5 mol% | 1–5 mol% |
Residual Metal Removal | Activated carbon/thiol silica | Triphos scavengers | SiliaBond Thiol |
Oxygen Sensitivity | High (requires <1 ppm O₂) | Moderate (tolerates 5–10 ppm O₂) | Low (tolerates 50 ppm O₂) |
Production Cost Impact | 12–15% of raw material cost | 18–22% of raw material cost | 25–40% of raw material cost |
Ideal Application | Ton-scale chiral fragment production | Lab-scale chiral building blocks | Late-stage diversification |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1